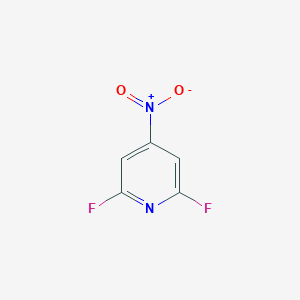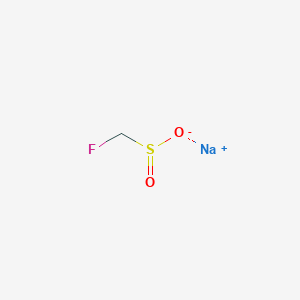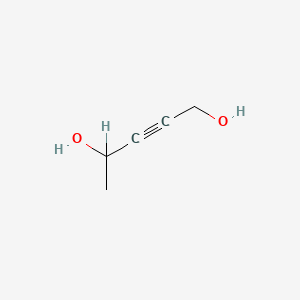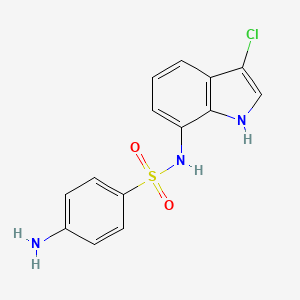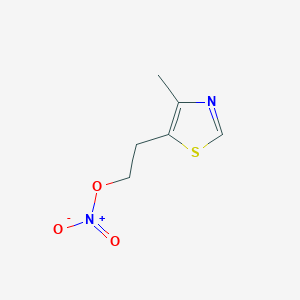![molecular formula C12H8N2O2 B6596580 Benzo[g]quinazoline-2,4(1H,3H)-dione CAS No. 13898-60-7](/img/structure/B6596580.png)
Benzo[g]quinazoline-2,4(1H,3H)-dione
Descripción general
Descripción
Benzo[g]quinazoline-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a fused benzene and quinazoline ring system, which imparts unique chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[g]quinazoline-2,4(1H,3H)-dione can be achieved through various synthetic routes. One common method involves the cyclization of tert-butyl (2-cyanoaryl)carbamates using readily accessible Boc-protected o-amino nitriles. This reaction proceeds smoothly at room temperature using 1 equivalent of hydrogen peroxide under basic conditions . Another method involves the efficient synthesis from carbon dioxide and 2-aminobenzonitriles in water without any catalyst, yielding excellent results .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to produce the compound on a commercial scale.
Análisis De Reacciones Químicas
Types of Reactions: Benzo[g]quinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can react with phosphorous pentachloride or phosphoryl chloride to form 2-chloroquinazoline-4(3H)-ones, which can further react with various amines to produce 2-amino derivatives .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrogen peroxide, phosphorous pentachloride, phosphoryl chloride, and various amines. Reaction conditions typically involve mild temperatures and atmospheric pressure, making the reactions efficient and straightforward .
Major Products Formed: The major products formed from the reactions of this compound include N-substituted quinazoline-2,4(1H,3H)-diones and 2-amino derivatives. These products have significant pharmaceutical and biological activities, making them valuable in medicinal chemistry .
Aplicaciones Científicas De Investigación
Benzo[g]quinazoline-2,4(1H,3H)-dione has a wide range of scientific research applications due to its diverse biological activities. It has been studied for its potential as an antibacterial, antifungal, anticancer, and anti-inflammatory agent . The compound’s unique structure allows it to interact with various biological targets, making it a valuable scaffold for drug discovery and development.
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential to modulate various biological pathways and processes. In medicine, it is investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases .
Mecanismo De Acción
The mechanism of action of Benzo[g]quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as HCV-NS3/4A protease, by binding to the enzyme’s active site and preventing its function . Additionally, the compound can activate certain pathways by forming hydrogen bonds with key intermediates, leading to the modulation of biological processes .
Comparación Con Compuestos Similares
Benzo[g]quinazoline-2,4(1H,3H)-dione can be compared with other similar compounds, such as quinazoline and quinazolinone derivatives. These compounds share a similar core structure but differ in their substituents and functional groups, leading to variations in their biological activities and applications .
Similar Compounds:- Quinazoline
- Quinazolinone
- 3-Phenylquinazoline-2,4(1H,3H)-dione
- 2-Chloroquinazoline-4(3H)-one
This compound is unique due to its specific substitution pattern and the presence of both benzene and quinazoline rings, which contribute to its distinct chemical and biological properties .
Propiedades
IUPAC Name |
1H-benzo[g]quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c15-11-9-5-7-3-1-2-4-8(7)6-10(9)13-12(16)14-11/h1-6H,(H2,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYHDHWBWUTAQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)NC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201290781 | |
| Record name | Benzo[g]quinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201290781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13898-60-7 | |
| Record name | Benzo[g]quinazoline-2,4(1H,3H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13898-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo[g]quinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201290781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


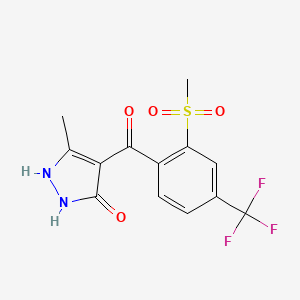
![4-[(4-Bromophenyl)methoxy]-3-ethoxybenzoic acid](/img/structure/B6596518.png)
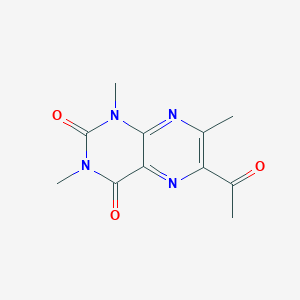
![[(2R)-3-hexadecanoyloxy-2-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B6596545.png)
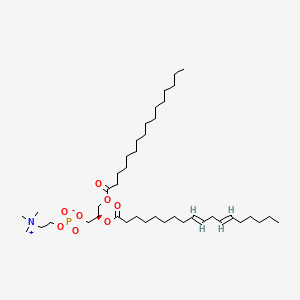
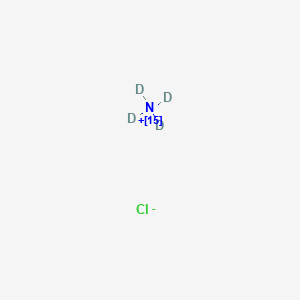
![S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-hydroxy-2-methylpropanethioate](/img/structure/B6596572.png)
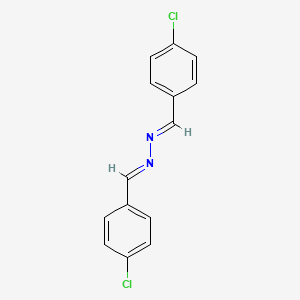
![ethyl 2-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B6596589.png)
